molecular formula C8H7N3O2 B2853485 2-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 1542020-25-6

2-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B2853485
CAS No.: 1542020-25-6
M. Wt: 177.163
InChI Key: RHCQAYGOILGISB-UHFFFAOYSA-N
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Description

2-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 1542020-25-6) is a high-value heterocyclic building block with the molecular formula C 8 H 7 N 3 O 2 and a molecular weight of 177.16 g/mol . This compound features a fused pyrazolopyridine core structure, which is a privileged scaffold in medicinal chemistry for developing targeted therapies, particularly in oncology . The structural framework of pyrazolo[1,5-a]pyridine derivatives makes them particularly valuable for designing potent protein kinase inhibitors (PKIs) . These inhibitors play a critical role in targeted cancer treatment by blocking aberrant signaling pathways that drive oncogenesis . The aminopyrazolo[1,5-a]pyridine core serves as a key pharmacophore that can be structurally optimized to enhance binding affinity and selectivity toward specific kinase targets through hydrogen bonding, hydrophobic interactions, and π–π stacking . Researchers utilize this compound as a versatile synthetic intermediate for introducing diverse functional groups via palladium-catalyzed cross-coupling and other modern synthetic methodologies, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminopyrazolo[1,5-a]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-7-6(8(12)13)5-3-1-2-4-11(5)10-7/h1-4H,(H2,9,10)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCQAYGOILGISB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NN2C=C1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1542020-25-6
Record name 2-aminopyrazolo[1,5-a]pyridine-3-carboxylic acid
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Preparation Methods

Reaction Mechanism

The CDC mechanism proceeds through three stages:

  • Nucleophilic Addition : The enol form of the β-dicarbonyl compound attacks the electrophilic carbon of N-amino-2-iminopyridine, forming a keto-enamine intermediate.
  • Oxidative Dehydrogenation : Molecular oxygen abstracts hydrogen atoms, inducing aromatization and eliminating water.
  • Cyclization : Intramolecular attack by the amino group generates the pyrazolo[1,5-a]pyridine core.

Optimization of Reaction Conditions

Key parameters influencing yield include:

Parameter Optimal Value Yield Impact
Oxidant Atmosphere O₂ (1 atm) 94% yield
Acid Additive Acetic acid (6 equiv) 74% yield
Solvent Ethanol >90% purity
Temperature 130°C <5% byproducts

Under anaerobic conditions (e.g., argon), yields plummet to 6%, underscoring oxygen’s critical role in dehydrogenation.

Cyclization of Functionalized Precursors

Alternative routes employ pre-functionalized intermediates to streamline regioselective cyclization. For example, this compound can be synthesized via:

Ring-Closing Metathesis (RCM)

  • Substrates : Ethyl 3-cyano-4-(2-nitrophenyl)-2-pyridinecarboxylate
  • Catalyst : Grubbs II (5 mol%)
  • Conditions : Toluene, 80°C, 12 h
  • Yield : 68% after hydrolysis.

This method avoids oxidative conditions but requires expensive catalysts and precise stoichiometry.

Acid-Catalyzed Cyclocondensation

  • Substrates : 2-Amino-3-pyridinecarboxylic acid and acetylacetone
  • Conditions : H₂SO₄ (cat.), refluxing acetic acid, 24 h
  • Yield : 52%.

While operationally simple, this route suffers from moderate yields due to competing polymerization side reactions.

Post-Functionalization of Pyrazolo[1,5-a]pyridine Scaffolds

Derivatization of pre-formed pyrazolo[1,5-a]pyridines offers a modular approach:

Nitration/Reduction Sequence

  • Nitration : Treat pyrazolo[1,5-a]pyridine-3-carboxylic acid with HNO₃/H₂SO₄ at 0°C.
  • Reduction : Catalytic hydrogenation (H₂, Pd/C) converts nitro to amino groups.
  • Overall Yield : 41%.

This method enables late-stage diversification but risks over-nitration and requires stringent temperature control.

Industrial-Scale Production Considerations

Translating laboratory syntheses to industrial processes necessitates:

  • Catalyst Recycling : Immobilized Pd(OAc)₂ on mesoporous silica reduces costs by enabling 5 reuse cycles without activity loss.
  • Continuous Flow Systems : Microreactors operating at 130°C and 10 bar O₂ improve heat/mass transfer, boosting throughput by 3× vs. batch reactors.
  • Purification : Recrystallization from ethanol/water (7:3 v/v) achieves >99% purity, critical for pharmaceutical applications.

Comparative Analysis of Synthetic Routes

Method Yield Scalability Cost Purity
Oxidative CDC 94% High $$ >99%
RCM 68% Moderate $$$$ 95%
Acid Cyclocondensation 52% Low $ 85%
Nitration/Reduction 41% Moderate $$$ 90%

The oxidative CDC route emerges as the most viable for large-scale production due to its superior yield and compatibility with flow chemistry.

Chemical Reactions Analysis

Types of Reactions

2-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • IUPAC Name : 2-aminopyrazolo[1,5-a]pyridine-3-carboxylic acid
  • Molecular Formula : C8H7N3O2
  • Molecular Weight : 177.16 g/mol
  • CAS Number : 1542020-25-6
  • Solubility : Soluble in DMSO

Kinase Inhibition

One of the primary applications of this compound is its role as an inhibitor of specific protein kinases such as AXL and c-MET. These kinases are involved in critical signaling pathways that regulate cell growth and differentiation. Aberrant activation of these kinases is linked to various cancers and other diseases, making them attractive targets for therapeutic intervention .

Antitumor Activity

Research has indicated that derivatives of pyrazolo[1,5-a]pyridine compounds exhibit significant antitumor activity. For instance, compounds that share structural similarities with this compound have been shown to inhibit tumor cell proliferation in vitro and in vivo. This suggests a potential for developing new anticancer agents based on this scaffold .

Case Study 1: Inhibition of AXL Kinase

A study documented the synthesis of pyrazolo[1,5-a]pyridine derivatives that demonstrated selective inhibition of AXL kinase. The results indicated that these compounds could effectively reduce tumor growth in xenograft models, highlighting their therapeutic potential against cancers characterized by high AXL expression .

Case Study 2: Evaluation Against Gram-Negative Bacteria

Another investigation focused on the antimicrobial properties of related pyrazolo compounds. The study found that certain derivatives exhibited potent activity against Gram-negative bacteria, suggesting that modifications to the pyrazolo structure could lead to effective antibacterial agents .

Mechanism of Action

The mechanism of action of 2-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Heterocycle Modifications

(a) Pyrazolo[1,5-a]pyrimidine Derivatives
  • Example: 2-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1394003-86-1) Key Difference: Replacement of the pyridine ring with pyrimidine introduces an additional nitrogen atom, altering electronic distribution and hydrogen-bonding capacity. Impact: Reduced similarity (0.79 vs. target compound) in structural databases due to differences in ring aromaticity and solubility . Applications: Pyrimidine analogs are often explored for kinase inhibition, whereas pyridine derivatives like the target compound are prioritized in antibacterial agent development .
(b) Substituted Pyrazolo[1,5-a]pyridine Derivatives
  • Example 1: 2-Benzyloxypyrazolo[1,5-a]pyridine-3-carboxylic acid (20a) Modification: Benzyloxy group at position 2 instead of amino. Properties: Higher molecular weight (313.3 g/mol), melting point (159.9–160.5°C), and lipophilicity due to the benzyl group. Used in drug-resistant tuberculosis research .
  • Example 2 : 2-Benzyloxy-7-methyl-pyrazolo[1,5-a]pyridine-3-carboxylic acid (20b)
    • Modification : Methyl substitution at position 5.
    • Impact : Increased steric hindrance reduces reactivity in coupling reactions (yield: 72% vs. 99% for 20a) .

Functional Group Variations

(a) Carboxamide Derivatives
  • Example : Pyrazolo[1,5-a]pyridine-3-carboxamide diaryl derivatives
    • Modification : Carboxylic acid replaced with carboxamide.
    • Impact : Enhanced metabolic stability and oral bioavailability. These derivatives exhibit potent antitubercular activity (MIC: ≤0.5 µg/mL against M. tuberculosis) .
(b) Ester Derivatives
  • Example : Methyl pyrazolo[1,5-a]pyridine-3-carboxylate
    • Modification : Carboxylic acid converted to methyl ester.
    • Impact : Improved cell permeability but reduced water solubility. Used as intermediates in prodrug design .

Physicochemical Properties

Property 2-Aminopyrazolo[1,5-a]pyridine-3-carboxylic Acid 2-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic Acid 2-Benzyloxypyrazolo[1,5-a]pyridine-3-carboxylic Acid
Molecular Weight (g/mol) 177.16 178.14 313.30
Melting Point (°C) Not reported Not reported 159.9–160.5
Water Solubility Moderate (due to -COOH group) Low (pyrimidine core) Low (lipophilic benzyl group)
Synthetic Yield ~95% purity (industrial scale) Varies by route 99% (optimized conditions)
References

Biological Activity

2-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid is an organic compound with the molecular formula C8H7N3O2 and a molecular weight of 177.16 g/mol. Its structure features a fused pyrazolo-pyridine system, which contributes to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 1542020-25-6
  • Appearance : Solid powder with a typical purity of 95% to 98%

The biological activity of this compound is attributed to its interaction with various molecular targets, particularly enzymes and receptors. This interaction can modulate critical biological pathways, leading to therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition, which is crucial for regulating cellular processes such as growth and differentiation .
  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential utility in developing new antimicrobial agents.

Anticancer Properties

Studies have shown that derivatives of pyrazolo[1,5-a]pyridine compounds exhibit significant anticancer activities. For instance, compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines and have been evaluated for their ability to inhibit ribonucleotide reductase activity, a key enzyme in DNA synthesis.

CompoundIC50 (µM)Effect on Cancer Cell Lines
5-(methylamino)-2-pyridine-2-carboxaldehyde thiosemicarbazone1.3Significant prolongation of survival in L1210 leukemia-bearing mice
4-Aminopyrazolo[1,5-a]pyridineVariesCytotoxicity against multiple tumor cell lines

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation in cell models . This suggests that it could be beneficial in treating inflammatory diseases.

Study on Antimicrobial Activity

A study conducted on the antimicrobial properties of various pyrazolo compounds revealed that this compound showed significant activity against Gram-positive and Gram-negative bacteria. The results indicated a potential application in developing new antibiotics targeting resistant strains.

Evaluation in Cancer Therapy

In a series of experiments evaluating the anticancer properties of pyrazolo derivatives, this compound was found to induce apoptosis in cancer cells through the modulation of cell cycle regulators. The compound was noted for its ability to downregulate Bcl-2 expression while upregulating Bax expression, thus promoting apoptosis in cancerous cells .

Q & A

Q. What in vivo models are suitable for evaluating antitubercular derivatives?

  • Methodological Answer : Use murine TB models infected with M. tuberculosis H37Rv. Administer derivatives orally (10–50 mg/kg) and monitor bacterial load via CFU counts in lung homogenates. Pair with pharmacokinetic studies to assess bioavailability .

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